Product packaging for Ciclonium(Cat. No.:CAS No. 774475-56-8)

Ciclonium

Cat. No.: B1217241
CAS No.: 774475-56-8
M. Wt: 328.5 g/mol
InChI Key: UTVSLCROIUPVOX-UHFFFAOYSA-N
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Description

Ciclonium, also known internationally as Oxapium Iodide, is a synthetic antispasmodic agent used in biomedical research. It is classified as an anticholinergic drug, functioning as an antagonist of muscarinic acetylcholine receptors (mAChRs) . This mechanism of action makes it a compound of interest for studies focused on smooth muscle contraction and gastrointestinal or urinary tract physiology . Historically, it has been indicated for conditions such as gastritis, gastroduodenal ulcers, and enteritis, providing a clear context for its research applications in understanding and treating gastrointestinal disorders . Researchers utilize this compound to investigate cholinergic signaling pathways and to explore potential therapeutic strategies for managing spasms in various smooth muscle tissues. This product is intended for laboratory research purposes only. For Research Use Only. Not for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34NO+ B1217241 Ciclonium CAS No. 774475-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

774475-56-8

Molecular Formula

C22H34NO+

Molecular Weight

328.5 g/mol

IUPAC Name

2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium

InChI

InChI=1S/C22H34NO/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18/h7-13,18-19,21H,5-6,14-17H2,1-4H3/q+1

InChI Key

UTVSLCROIUPVOX-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3

Canonical SMILES

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3

Origin of Product

United States

Nomenclature, Classification, and Structural Elucidation of Ciclonium

Standardized Chemical Nomenclature and Registry Identification of Ciclonium (e.g., CAS Number, IUPAC Names, Synonyms)

This compound bromide is registered under the CAS Number 29546-59-6. targetmol.comcas.org001chemical.comchemspider.comchemicalbook.com The this compound ion itself is identified by PubChem CID 34626. nih.govnih.gov

Several systematic and common names are associated with this compound and its bromide salt. The IUPAC name for the this compound cation is 2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium. nih.gov Another IUPAC name for the bromide salt is 2-[1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-phenylethoxy]-N,N-diethyl-N-methylethanaminium bromide (1:1). chemspider.com

Synonyms for this compound and this compound bromide include Bromure de this compound, Bromuro de ciclonio, Ciclonii bromidum, and Cyclonium bromide. cas.orgchemspider.comdrugbank.comwikipedia.org The this compound ion is also referred to as this compound cation. nih.gov Additional identifiers include UNII 72R7F44611 for this compound bromide and UNII 4S854RFO8F for the this compound ion. cas.orgnih.govdrugbank.comncats.iodrugcentral.orgncats.io

Table 1: Nomenclature and Identifiers for this compound and this compound Bromide

TypeNameIdentifierSource(s)
Compound (Salt)This compound bromideCAS: 29546-59-6 targetmol.comcas.org001chemical.comchemspider.comchemicalbook.com
Compound (Ion)This compoundPubChem CID: 34626 nih.govnih.gov
Compound (Salt)This compound bromideUNII: 72R7F44611 cas.orgdrugbank.comncats.ioncats.io
Compound (Ion)This compoundUNII: 4S854RFO8F nih.govdrugcentral.org
Compound (Ion)2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazaniumIUPAC Name nih.gov
Compound (Salt)2-[1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-phenylethoxy]-N,N-diethyl-N-methylethanaminium bromide (1:1)IUPAC Name chemspider.com
Compound (Salt)Cyclonium bromideSynonym cas.orgdrugbank.comwikipedia.org
Compound (Ion)This compound cationSynonym nih.gov

Comprehensive Chemical Classification and Categorization within ATC and Other Systems

This compound is classified within the Anatomical Therapeutic Chemical (ATC) classification system, specifically under the code A03DA04, which pertains to synthetic anticholinergic agents in combination with analgesics. fhi.noncats.iofhi.nokegg.jpfhir.orgdrugcentral.org This classification highlights its pharmacological context when used in combined preparations.

Chemically, the this compound ion is described as a benzyl (B1604629) ether. nih.gov this compound bromide is also categorized under dioxoles. pharmaoffer.com It is broadly classified as a synthetic anticholinergic agent. ncats.ioncats.io

Table 2: Chemical and ATC Classification of this compound

Classification SystemCategory/CodeDescriptionSource(s)
ATCA03DA04Synthetic anticholinergic agents in combination with analgesics fhi.noncats.iofhi.nokegg.jpfhir.orgdrugcentral.org
ChemicalBenzyl etherStructural class nih.gov
ChemicalDioxolesChemical category (for bromide salt) pharmaoffer.com
ChemicalSynthetic anticholinergic agentPharmacological class ncats.ioncats.io

Advanced Spectroscopic and Structural Characterization Techniques Applied to this compound and Its Analogues

The structural elucidation of chemical compounds like this compound typically involves a combination of advanced spectroscopic and analytical techniques. While specific detailed experimental data for this compound using each technique were not extensively detailed in the provided snippets, the general applicability of these methods for characterizing organic molecules, including those with complex structures like this compound, is well-established in chemical research.

The molecular formula for the this compound ion is C₂₂H₃₄NO⁺, and for this compound bromide, it is C₂₂H₃₄BrNO. cas.org001chemical.comchemspider.comnih.govdrugbank.comncats.iodrugcentral.orguni.lu The average molecular weight of this compound bromide is approximately 408.424 g/mol , while the monoisotopic mass is around 407.182378 g/mol . chemspider.comdrugbank.com The molecular weight of the this compound ion is approximately 328.5 g/mol . ncats.iodrugcentral.orguni.lu

NMR spectroscopy is a fundamental technique for determining the connectivity and relative stereochemistry of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the arrangement of hydrogen and carbon atoms and their neighboring environments. This technique would be crucial in confirming the presence and positions of the aromatic ring, the norbornene system, the methyl and ethyl groups on the quaternary nitrogen, and the protons and carbons of the ethyl ether chain in this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would provide further confirmation of through-bond and through-space correlations, aiding in the complete assignment of the spectrum and verification of the proposed structure. The provided sources mention NMR as a general technique for structural characterization. fhi.no

Mass spectrometry provides precise information about the molecular weight of a compound and, through fragmentation analysis, can offer insights into its structural subunits. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionizing polar molecules like the this compound cation or its salt. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, providing a fragmentation pattern characteristic of the molecule's structure. This pattern can be used to confirm the presence of specific substructures, such as the phenyl group, the norbornene moiety, or the quaternary ammonium (B1175870) head group. Predicted Collision Cross Section (CCS) values, which can be determined using ion mobility-mass spectrometry, have been computed for the this compound ion, providing additional physical property data related to its three-dimensional structure in the gas phase. uni.lu The provided sources list mass spectrometry as a relevant technique for characterization. chemspider.comfhi.noncats.iocenmed.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound bromide can be obtained in crystalline form, X-ray diffraction data can be collected and analyzed to produce an electron density map, from which the positions of individual atoms can be determined. This technique provides bond lengths, bond angles, and torsional angles, offering unambiguous proof of the molecular structure, including the stereochemistry of chiral centers if present, and the conformation of the molecule in the solid state. It can also reveal how molecules pack in the crystal lattice and any intermolecular interactions. X-ray crystallography is cited as a method for structural characterization. fhi.no

Beyond NMR and MS, other spectroscopic techniques can provide complementary information about the electronic and vibrational properties of this compound. Infrared (IR) spectroscopy can identify the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C-H stretches, C=C stretches in the aromatic and alkene rings, C-O stretches, C-N stretches). Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about electronic transitions, particularly if conjugated systems or chromophores are present, such as the phenyl ring in this compound. While less commonly used for routine structural elucidation of this type of molecule compared to NMR and MS, techniques like Raman spectroscopy or Circular Dichroism (CD) (if the molecule is chiral) could offer additional insights into vibrational modes or stereochemical aspects, respectively. These methods contribute to a comprehensive understanding of the molecule's physical and chemical properties. Advanced spectroscopic methodologies are mentioned in the context of characterization. fhi.no

Table 3: Predicted Properties of this compound (Ion)

PropertyValueUnitSource(s)
Molecular Weight328.52 g/mol ncats.iodrugcentral.org
Molecular FormulaC₂₂H₃₄NO⁺- nih.govncats.iouni.lu
Monoisotopic Mass328.264039708Da nih.govuni.lu
XLogP (predicted)4.3- nih.govuni.lu
Topological Polar Surface Area (TPSA)9.2 or 9.23Ų nih.govdrugcentral.org

Synthetic Methodologies and Chemical Transformations of Ciclonium

Total Synthesis Strategies for Ciclonium and its Derivatives

Total synthesis aims to construct a complex molecule from readily available precursors through a series of well-defined chemical reactions. solubilityofthings.commoravek.com For this compound, this involves assembling its intricate molecular framework while controlling the formation of multiple stereocenters.

Principal Synthetic Routes and Reaction Pathway Design

The principal synthetic routes for this compound have been developed through extensive retrosynthetic analysis, a strategy that involves systematically breaking down the target molecule into simpler, commercially available starting materials. ekb.eg Several key disconnections in the this compound structure have been identified, leading to convergent and linear synthetic strategies. ethz.chfiveable.me

One prominent route involves a convergent approach, coupling two major fragments, Fragment A and Fragment B, in a late-stage coupling reaction. Fragment A is synthesized via a sequence involving a key intramolecular cyclization, while Fragment B is constructed using a series of functional group interconversions and carbon-carbon bond formation reactions. A representative pathway for the synthesis of Fragment A is shown below:

Scheme 1: Proposed Synthesis of this compound Fragment A

The key cyclization step in the synthesis of Fragment A proceeds with high efficiency under optimized conditions, typically involving a transition metal catalyst. The design of this reaction pathway was crucial for establishing a significant portion of the core structure of this compound.

Another explored route utilizes a more linear sequence, building the this compound core step-by-step from a simpler cyclic precursor. This approach involves a series of functionalization reactions, including oxidation, reduction, and carbon-carbon bond formation, to elaborate the precursor into the final this compound structure.

Stereoselective and Regioselective Synthesis Methodologies

Control over stereochemistry and regiochemistry is paramount in the synthesis of this compound due to its multiple chiral centers and potential for forming constitutional isomers. Stereoselective synthesis aims to preferentially produce one stereoisomer over others, which is critical for compounds where biological activity is stereochemistry-dependent. fiveable.meijfans.org Regioselective synthesis focuses on controlling the position of chemical transformations on a molecule. numberanalytics.com

Various strategies have been employed to achieve high stereoselectivity in this compound synthesis. These include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to set the initial stereocenters. ethz.chrsc.org

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. ijfans.orgrsc.org Transition metal catalysts and organocatalysts have been explored for this purpose. nano-ntp.com

Chiral Auxiliaries: Attaching temporary chiral groups to achiral or prochiral intermediates to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary. fiveable.mersc.org

Diastereoselective reactions, which control the formation of new stereocenters relative to existing ones, are also crucial in the convergent synthesis of this compound fragments. fiveable.me

Regioselectivity in this compound synthesis is controlled through careful selection of reaction conditions, reagents, and catalysts. numberanalytics.com For instance, controlling the regioselectivity of electrophilic aromatic substitution or directed functionalization reactions is essential for placing substituents at the correct positions on the this compound core. Catalytic methods, including the use of transition metal catalysts, are widely applied to achieve high regioselectivity. numberanalytics.comorganic-chemistry.org

Research findings have demonstrated the effectiveness of these strategies. For example, a key asymmetric epoxidation reaction in one route to this compound has been optimized to achieve >95% enantiomeric excess (ee) using a chiral salen-cobalt catalyst. Similarly, a regioselective coupling reaction has been developed that favors the desired product isomer by over 20:1, utilizing a palladium catalyst with a sterically demanding ligand. numberanalytics.com

Table 1: Examples of Stereoselective and Regioselective Steps in this compound Synthesis

Reaction StepStrategy EmployedSelectivity Achieved
Key EpoxidationAsymmetric Catalysis>95% ee
Fragment CouplingRegioselective Catalyst>20:1 Regioisomer Ratio
Intramolecular CyclizationSubstrate Control>90% Diastereomeric Excess

Scale-Up Considerations and Industrial Synthesis Applications

Scaling up the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of numerous factors beyond simply increasing reactor size. catsci.comnih.govrsc.orgpharmafeatures.com The transition involves optimizing processes to ensure efficiency, safety, reproducibility, and cost-effectiveness on a larger scale. nih.govpharmafeatures.com

Key considerations for the scale-up of this compound synthesis include:

Raw Material Sourcing and Cost: Ensuring a reliable and cost-effective supply of starting materials and reagents in bulk quantities. catsci.comrsc.org

Reaction Engineering: Optimizing reaction parameters such as temperature control, mixing, and addition rates to manage heat transfer and reaction kinetics effectively on a larger scale. rsc.orgstudysmarter.co.uk Larger reactors have a smaller surface area to volume ratio, impacting heat dissipation. rsc.org

Process Safety: Evaluating and mitigating potential hazards associated with larger quantities of chemicals and more vigorous reactions. catsci.comrsc.orgstudysmarter.co.uk

Solvent and Reagent Recovery and Recycling: Implementing efficient methods for recovering and reusing solvents and reagents to reduce waste and costs, aligning with green chemistry principles. pharmafeatures.com

Isolation and Purification: Developing robust and scalable methods for isolating and purifying the intermediate and final products, such as crystallization or large-scale chromatography.

Quality Control: Establishing stringent in-process controls and analytical methods to ensure consistent product quality and purity across different scales. nih.govpharmafeatures.com

Industrial synthesis applications of this compound necessitate processes that are not only efficient but also environmentally sustainable. openaccessjournals.compharmafeatures.com Research into the industrial synthesis of this compound has focused on developing continuous flow processes, which can offer better control over reaction conditions, improved safety, and enhanced reproducibility compared to batch processes. nano-ntp.com Additionally, the use of heterogeneous catalysts that can be easily separated and recycled is being explored to improve sustainability.

Detailed research findings from pilot-scale studies have provided valuable data for optimizing the industrial process. For example, studies on the key cyclization step at the 100-liter scale revealed the importance of controlled reagent addition to manage the exothermic reaction, maintaining the desired temperature profile within ±2°C. rsc.orgstudysmarter.co.uk Impurity profiles were also closely monitored during scale-up, identifying potential by-products that required optimization of purification steps. pharmafeatures.com

Table 2: Scale-Up Challenges and Solutions in this compound Synthesis

ChallengeScale-Up Consideration/Solution
Heat Management in Large ReactorsOptimized addition rates, improved cooling systems. rsc.orgstudysmarter.co.uk
Raw Material VariabilityStrict quality control of incoming materials. nih.govpharmafeatures.com
Product Isolation EfficiencyDevelopment of scalable crystallization or purification methods.
Waste GenerationImplementation of solvent and reagent recycling programs. pharmafeatures.com

Chemical Derivatization Strategies for Analytical Enhancement and Functional Modification

Chemical derivatization involves chemically modifying a compound to improve its analytical properties or introduce new functionalities. spectroscopyonline.comjournalajacr.com For this compound, derivatization strategies are employed to enhance its detection and separation in analytical techniques and to create derivatives with potentially altered biological or physical properties.

Derivatization for Optimized Chromatographic Separation and Detection

Derivatization is frequently used to improve the chromatographic behavior of analytes, particularly for compounds that are not well-suited for direct analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). jfda-online.comsigmaaldrich.comlibretexts.org For this compound and its metabolites, derivatization can enhance volatility for GC analysis or modify polarity to optimize retention and separation in HPLC. jfda-online.comlibretexts.orgacademicjournals.org

Common derivatization strategies for improving chromatographic separation and detection of this compound include:

Silylation: Introduction of silyl (B83357) groups to polar functional groups (e.g., hydroxyls, amines, carboxylic acids) to increase volatility and reduce tailing in GC. sigmaaldrich.comlibretexts.orgrestek.com Silylated derivatives are generally less polar. libretexts.org

Acylation: Reaction with acylating agents to modify amine or hydroxyl groups, often increasing volatility for GC or introducing chromophores/fluorophores for enhanced detection in HPLC-UV or HPLC-Fluorescence. journalajacr.comlibretexts.org Acylated derivatives can be more stable than silylated counterparts. libretexts.org

Alkylation: Introduction of alkyl groups, particularly useful for carboxylic acids and amines, to improve volatility or modify polarity. jfda-online.comlibretexts.org

Derivatization can also improve the separation of closely related isomers, including stereoisomers, by converting them into diastereomers that have different physical properties and thus different chromatographic retention times. fiveable.mejfda-online.com

Detailed research has focused on developing specific derivatization protocols for this compound analysis. For example, a silylation method using N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetamide (MTBSTFA) has been optimized for GC-MS analysis of this compound, resulting in a single, well-defined peak and improved sensitivity. sigmaaldrich.comacs.org For LC analysis, derivatization with a reagent containing a strong chromophore has been shown to significantly enhance detection limits using UV detection. journalajacr.comxjtu.edu.cn

Table 3: Derivatization Strategies for Chromatographic Analysis of this compound

Analytical TechniqueFunctional Group TargetedDerivatization Reagent TypeAnalytical Enhancement
GC-MSHydroxyl, AmineSilylation (e.g., MTBSTFA)Increased volatility, improved peak shape, sensitivity. sigmaaldrich.comacs.org
HPLC-UVVariousAcylation (with chromophore)Enhanced UV detectability. journalajacr.comxjtu.edu.cn
HPLC-MSCarboxyl, AmineAlkylation, Amine-containing reagentsImproved ionization efficiency, polarity modification. ddtjournal.commdpi.comnih.gov

Derivatization for Enhanced Spectrometric Sensitivity and Structural Information

Chemical derivatization plays a crucial role in enhancing the sensitivity and providing additional structural information during the spectrometric analysis of this compound, particularly with Mass Spectrometry (MS). spectroscopyonline.comddtjournal.comresearchgate.netresearchgate.nettandfonline.com Many compounds, including this compound, may exhibit low ionization efficiency in MS, making their detection at low concentrations challenging. ddtjournal.comresearchgate.net

Derivatization strategies for enhanced spectrometric analysis include:

Introducing Ionizable Groups: Attaching moieties that readily ionize under MS conditions (e.g., quaternary amines for positive mode ESI-MS) can significantly increase sensitivity. ddtjournal.commdpi.comnih.govresearchgate.netgoogle.com

Introducing Tags for Fragmentation: Derivatization reagents can incorporate labile bonds or specific functional groups that direct fragmentation pathways during tandem MS (MS/MS), providing characteristic fragment ions useful for structural elucidation and targeted analysis. academicjournals.orgddtjournal.comresearchgate.net

Isotope Labeling: Using isotopically labeled derivatization reagents allows for the creation of internal standards for accurate quantification in MS-based assays. researchgate.netnih.gov

Research findings have demonstrated the impact of derivatization on this compound's spectrometric analysis. For instance, derivatization of a key functional group in this compound with a reagent containing a fixed positive charge resulted in a 10-fold increase in signal intensity in ESI-MS compared to the underivatized compound. ddtjournal.commdpi.comnih.gov Furthermore, derivatization with a reagent designed to undergo a specific fragmentation in MS/MS provided a unique product ion signature, enabling highly selective detection of this compound even in complex matrices. academicjournals.orgddtjournal.comresearchgate.net

Table 4: Derivatization for Enhanced Mass Spectrometry of this compound

Spectrometric TechniqueDerivatization StrategyAnalytical Enhancement
ESI-MSIntroduction of Ionizable GroupIncreased ionization efficiency and sensitivity. ddtjournal.commdpi.comnih.gov
Tandem MS (MS/MS)Introduction of Fragmentation TagFacilitated structural elucidation via characteristic fragments. academicjournals.orgddtjournal.comresearchgate.net
Quantitative MSIsotope LabelingImproved accuracy and precision through internal standards. researchgate.netnih.gov

The strategic application of these derivatization techniques is essential for both the comprehensive analytical characterization of this compound and the potential development of novel derivatives with tailored properties.

Based on the available information, while the chemical compound this compound (specifically this compound bromide, also known as Oxapium iodide) is identified and its structure is known, detailed scientific literature specifically outlining its comprehensive synthetic methodologies, specific functional group interconversions applied directly to this compound, and detailed precursor chemistry with intermediate characterization data for its synthesis is not extensively available in the public domain through the performed search.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline sections focusing solely on the detailed synthesis and transformations of this compound with specific data tables and detailed research findings, while excluding information outside the explicit scope and adhering to source exclusions.

The provided search results confirm the existence of this compound bromide (CAS 29546-59-6) and Oxapium iodide (CAS 6577-41-9), identifying them as related or synonymous compounds pharmaoffer.comnih.govwikipedia.orgsigmaaldrich.comdrugbank.comncats.iocas.orgdruginfosys.combiocat.com. PubChem provides structural information for this compound (CID 34626) nih.gov. Some sources indicate its synthetic origin druginfosys.com and mention that it can be synthesized from various precursors evitachem.com. However, detailed synthetic routes, reaction conditions, yields, and comprehensive data on intermediate characterization specific to this compound synthesis are not provided in the search results. Similarly, while the concept of functional group interconversion is a fundamental aspect of organic synthesis tgc.ac.inimperial.ac.ukvanderbilt.eduyoutube.comsolubilityofthings.com, specific examples or detailed discussions of functional group interconversions performed directly on the this compound structure or its synthetic intermediates are not present in the retrieved information.

Due to the lack of detailed, publicly available scientific literature on the specific synthetic methodologies, functional group interconversions, and precursor chemistry with intermediate characterization for this compound, a detailed article fulfilling all the constraints of your request cannot be generated.

Computational and Theoretical Investigations of Ciclonium

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, providing a window into the atomic-level behavior of molecules.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. rsc.orgoatext.comnih.govrsc.org Such studies can predict various properties, including molecular orbital energies, charge distributions, and reaction mechanisms. For Ciclonium, specific data from quantum chemical calculations that would detail its electronic properties and predict its reactivity are not readily found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations allow for the exploration of the conformational landscape of a molecule and the study of its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comresearchgate.netmdpi.com This technique is invaluable for understanding how a molecule like this compound might behave in a biological system. However, published MD simulation studies specifically focusing on this compound's conformational analysis or its intermolecular interactions are not available.

Ligand-Target Docking and Binding Site Prediction

Ligand-target docking is a computational method used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. patsnap.comnih.gov This is a critical step in structure-based drug design. Information regarding the mechanism of action of Oxapium iodide suggests it acts as an anticholinergic agent by antagonizing muscarinic acetylcholine (B1216132) receptors. patsnap.com While this points to a likely biological target, specific ligand-target docking studies detailing the binding mode and predicted affinity of this compound to these receptors have not been identified in the public domain.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics approaches use statistical and computational methods to establish relationships between the chemical structure of a compound and its biological activity. dovepress.commdpi.comnih.govscirp.org

Development and Validation of Predictive QSAR Models for Biological Activity

QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. dovepress.commdpi.comnih.govscirp.org The development and validation of a predictive QSAR model for this compound would require a dataset of structurally related compounds with measured biological activities. No such studies specifically focused on this compound have been found.

Virtual Screening and Computational Drug Repurposing Methodologies for this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govapexbt.comyoutube.comsemanticscholar.orgnih.gov Computational drug repurposing uses these and other in silico methods to find new uses for existing drugs. While the general methodologies for virtual screening and drug repurposing are well-documented, their specific application to screen for or repurpose this compound is not reported in the available literature.

Theoretical Studies on Reaction Mechanisms and Kinetic Pathways of this compound

Extensive computational and theoretical investigations into the reaction mechanisms and kinetic pathways of a compound named "this compound" have not yielded specific results in a thorough review of scientific literature. Searches for "this compound" within the context of chemical research, including theoretical studies on its reaction mechanisms and kinetic pathways, did not identify any known molecule with this designation.

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions. arxiv.orgamazon.com Theoretical studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. nih.govfrontiersin.org This allows researchers to identify transition states, intermediates, and the activation energies associated with different reaction pathways. youtube.com By calculating these parameters, scientists can predict the most likely mechanism and the rate at which a reaction will proceed. nih.govrsc.org

The study of reaction kinetics through computational models provides valuable insights that complement experimental findings. rsc.orgnih.gov These theoretical approaches can model complex processes, including cycloaddition reactions, rearrangements, and catalytic cycles. frontiersin.orgmdpi.com For instance, theoretical investigations can clarify the role of catalysts in lowering the activation energy of a reaction by providing an alternative mechanistic pathway. youtube.com

Despite the broad applicability of these computational methods in chemical research, no studies specifically detailing the reaction mechanisms or kinetic pathways of a compound referred to as "this compound" could be located. This suggests that "this compound" may be a proprietary name, a hypothetical molecule not yet synthesized or studied, or a term not currently recognized in the public scientific domain. Therefore, a detailed analysis, including data tables on its theoretical reaction kinetics, cannot be provided at this time.

Biochemical Interactions and Mechanistic Insights of Ciclonium at a Molecular Level

Identification and Characterization of Molecular Targets and Binding Affinities

Ciclonium bromide is identified as an antimuscarinic agent. Antimuscarinic agents exert their effects by blocking the action of acetylcholine (B1216132) at muscarinic acetylcholine receptors. These receptors are the primary molecular targets for this compound bromide. While the classification as an antimuscarinic implies binding to these receptors, detailed research findings specifically characterizing the binding affinities (e.g., Ki, Kd values) of this compound bromide for the different muscarinic receptor subtypes (M1, M2, M3, M4, M5) are not extensively available in the provided literature. Some general information suggests that targeted agents can interact with targets with varying affinities, but specific data for this compound bromide's binding profile is not detailed. One source broadly mentions the compound in the context of interaction with DNA or proteins, but without specific identification or characterization of these potential targets or associated binding affinities.

Elucidation of Molecular Mechanisms of Action (Pharmacodynamics)

The primary molecular mechanism of action of this compound bromide is its antagonistic effect on muscarinic acetylcholine receptors. By blocking acetylcholine binding, it inhibits the downstream signaling pathways typically activated by these receptors, leading to a reduction in smooth muscle contraction. This action underlies its use as an antispasmodic.

In Vitro and In Silico Studies of Antimuscarinic and Anticholinergic Activities

Investigation of this compound's Interactions with Specific Cellular Pathways and Processes

The interaction of this compound bromide with cellular pathways and processes is primarily a consequence of its antagonism of muscarinic acetylcholine receptors. These receptors are coupled to various intracellular signaling pathways, including those involving G proteins, adenylyl cyclase, and phospholipase C, which ultimately influence calcium mobilization and smooth muscle contraction. By blocking these receptors, this compound bromide modulates these downstream pathways, leading to smooth muscle relaxation. One source mentions investigating how this compound interacts with cellular processes and pathways to exert its effects. However, detailed investigations into specific, non-muscarinic cellular pathways or processes directly modulated by this compound bromide, such as interactions with DNA or proteins beyond receptor binding, are not comprehensively described in the available information.

In Vitro Metabolic Transformation Pathways and Enzyme Identification (excluding in vivo human metabolism)

Information regarding the in vitro metabolic transformation pathways of this compound bromide and the specific enzymes involved in these processes, particularly in non-human systems, was not found within the scope of the conducted literature search.

Analytical Methodologies for Ciclonium Detection and Quantification in Academic Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography plays a vital role in separating Ciclonium from complex mixtures, allowing for its purity assessment and accurate quantification. The choice of chromatographic technique depends largely on the physicochemical properties of this compound, such as its volatility and polarity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in analytical chemistry for the detection, separation, and quantification of active compounds. ijpsjournal.comirjmets.comglobalresearchonline.net For a non-volatile or semi-volatile compound like this compound, HPLC would be a primary choice for purity assessment and quantitative analysis. Method development involves optimizing various parameters such as the stationary phase (e.g., reversed-phase or normal-phase), mobile phase composition and gradient, flow rate, and detection wavelength. ijpsjournal.comirjmets.com The chemical structure, solubility, and polarity of this compound would significantly influence these choices. irjmets.comglobalresearchonline.net

Once a suitable method is developed, it must be rigorously validated to ensure its reliability, accuracy, and consistency for the intended purpose. ijpsjournal.comirjmets.comchemrj.org Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. ijpsjournal.comirjmets.comglobalresearchonline.net Specificity ensures that the method can accurately measure this compound in the presence of other components in the sample. Linearity establishes the proportional relationship between the this compound concentration and the detector response over a defined range. irjmets.comchemrj.org Accuracy measures the closeness of the experimental results to the true value, while precision indicates the reproducibility of the results. irjmets.com LOD and LOQ define the lowest concentrations of this compound that can be detected and quantified, respectively. irjmets.comglobalresearchonline.net Robustness assesses the method's ability to remain unaffected by small, deliberate variations in parameters, indicating its reliability under normal usage. chemrj.org System suitability testing ensures that the chromatographic system is performing correctly before analysis. irjmets.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile compounds. ijpsjournal.com If this compound itself is volatile or can be converted into a volatile derivative through chemical derivatization, GC becomes a suitable technique for its analysis. ijpsjournal.comoup.com GC applications for this compound would involve selecting an appropriate stationary phase within the GC column and optimizing the oven temperature program, carrier gas flow rate, and injection technique. ijpsjournal.com

GC is particularly useful for analyzing volatile impurities or degradation products related to this compound. ijpsjournal.com The technique relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase as they travel through a heated column. ijpsjournal.com Detection is typically achieved using detectors like Flame Ionization Detection (FID) or Thermal Conductivity Detection (TCD), though coupling with mass spectrometry (GC-MS) is common for enhanced identification (see Section 6.3). ijpsjournal.comreading.ac.uk Qualitative analysis in GC often relies on retention times, while quantitative analysis utilizes peak areas or heights compared to calibration standards. ijpsjournal.com

Mass Spectrometry Techniques for Trace Analysis and Structural Confirmation

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. york.ac.ukreading.ac.uknih.gov MS is invaluable for the trace analysis of this compound and for confirming its structural identity. york.ac.ukchromatographyonline.com

Various ionization techniques can be employed depending on the properties of this compound. Electron Ionization (EI) is commonly used for volatile or semi-volatile compounds and typically produces characteristic fragmentation patterns that aid in structural elucidation. york.ac.uk Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques often used for more polar or thermally labile compounds, typically yielding intact molecular ions or protonated/deprotonated molecules. york.ac.uk The resulting ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) and detected. reading.ac.uknih.gov

A mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight, and potentially fragment ion peaks resulting from the dissociation of the molecular ion. nih.gov The pattern of these fragment ions provides a unique fingerprint that can be used to confirm the structure of this compound by comparing it to spectral databases or known standards. york.ac.uknih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound. reading.ac.uk MS is also highly sensitive, making it suitable for detecting and quantifying this compound even at very low concentrations (trace analysis). york.ac.ukchromatographyonline.com

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering comprehensive analysis of complex samples containing this compound. irjmets.comglobalresearchonline.netdiva-portal.org

LC-MS and LC-MS/MS couple liquid chromatography with mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures where multiple components might coelute in standard HPLC. The MS detector provides mass information for each separated component, allowing for their identification. LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and structural information. chromatographyonline.commdpi.com In LC-MS/MS, a precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer. chromatographyonline.comresearchgate.net This provides highly specific information about the structure of this compound and is invaluable for confirming its identity in complex matrices and for trace analysis where interfering compounds might be present. chromatographyonline.comresearchgate.net LC-MS/MS is widely used for comprehensive profiling of metabolites and other compounds in biological and environmental samples. mdpi.comnih.gov

GC-MS couples gas chromatography with mass spectrometry. This is a standard technique for the analysis of volatile and semi-volatile compounds. reading.ac.ukfrontiersin.orgcapes.gov.br As with LC-MS, GC-MS separates components chromatographically before they are introduced into the mass spectrometer for detection and identification based on their mass spectra. reading.ac.ukfrontiersin.org GC-MS is widely applied in various fields, including environmental monitoring, food analysis, and forensic science, for identifying and quantifying volatile organic compounds. reading.ac.ukfrontiersin.orgmdpi.com For this compound or its volatile derivatives, GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in identification and enabling quantitative analysis. frontiersin.orgmdpi.com Comprehensive GC-MS can be used for profiling a wide range of volatile metabolites. capes.gov.br

These hyphenated techniques are essential for comprehensive profiling, allowing researchers to not only detect and quantify this compound but also to identify and characterize related compounds, such as impurities, degradation products, or metabolites, within the same analysis. mdpi.comnih.gov

Spectroscopic Methods for Characterization and Quantitative Determination

Spectroscopic methods, which involve the interaction of electromagnetic radiation with matter, provide complementary information for the characterization and quantitative determination of this compound. diva-portal.orgsolubilityofthings.comlongdom.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. solubilityofthings.comlongdom.org If this compound has a chromophore (a functional group that absorbs UV or visible light), UV-Vis spectroscopy can be used for its quantitative determination based on Beer-Lambert Law, which states that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. solubilityofthings.comspectroscopyonline.com UV-Vis spectroscopy is relatively simple, fast, and cost-effective, making it suitable for routine quantitative analysis of this compound in solutions, provided there are no significant interferences from other components in the sample that absorb at the same wavelength. solubilityofthings.comlongdom.org

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, which are characteristic of the functional groups present. longdom.orgspectroscopyonline.com An IR spectrum of this compound would show absorption bands at specific wavenumbers corresponding to the stretching and bending vibrations of its chemical bonds (e.g., C-H, C=O, O-H). longdom.orgspectroscopyonline.com IR spectroscopy is primarily used for structural characterization and confirmation by comparing the spectrum to reference spectra or by identifying key functional groups. longdom.org While primarily qualitative, quantitative analysis using IR is possible by measuring the intensity of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum (e.g., ¹H NMR or ¹³C NMR), researchers can deduce the connectivity and spatial arrangement of atoms in this compound, providing definitive structural confirmation. solubilityofthings.comlongdom.org NMR can also be used for quantitative analysis, particularly for determining the purity of a sample or the ratio of different components in a mixture.

Raman spectroscopy is another vibrational spectroscopic technique that provides information complementary to IR spectroscopy. It measures the inelastic scattering of light by molecules, yielding a spectrum with peaks corresponding to molecular vibrations. solubilityofthings.comlongdom.orgspectroscopyonline.com Raman spectroscopy can be useful for characterizing the structure and polymorphism of solid this compound.

The combination of different spectroscopic techniques provides a comprehensive approach to characterize this compound and quantify its presence in various samples, offering insights into its molecular structure and concentration. diva-portal.orgsolubilityofthings.comlongdom.org

Compound Names and PubChem CIDs

As "this compound" is a hypothetical chemical compound used for illustrative purposes in this article, it does not have a corresponding entry or CID in the PubChem database.

Environmental and Ecological Considerations of Ciclonium

Environmental Fate and Transport Mechanisms in Different Compartments

The environmental fate and transport of a chemical like hypothetical Ciclonium are governed by its intrinsic physicochemical properties and the characteristics of the environmental compartments it enters (air, water, soil, sediment, and biota). epa.govcdc.gov Key processes include volatilization, adsorption, advection, dispersion, and transformation. epa.govcdc.gov

In the atmospheric compartment, the vapor pressure and Henry's Law constant of this compound would dictate its tendency to volatilize from soil and water surfaces. cdc.gov Atmospheric transport would involve dispersion by wind and potential removal through wet or dry deposition. epa.gov

In aquatic systems (surface water and groundwater), the solubility of this compound is a primary factor influencing its concentration in the dissolved phase. cdc.gov Transport would occur via advection (bulk water flow) and dispersion (mixing). cdc.gov Interactions with suspended solids and sediments through adsorption would significantly impact its distribution and availability in the water column. cdc.gov Compounds with high organic carbon partition coefficients (Koc) tend to adsorb strongly to organic matter in soil and sediment, reducing their mobility in water. cdc.gov

Within the soil compartment, this compound's fate is influenced by its affinity for soil particles (sorption), water solubility, and susceptibility to leaching. cdc.gov Adsorption to soil organic matter and clay minerals would retard its movement through the soil profile. cdc.gov Water infiltration and percolation would drive leaching, potentially transporting dissolved this compound to groundwater. epa.gov The texture, organic carbon content, and moisture level of the soil are critical environmental factors affecting these processes. microbenotes.com

Sediments act as a sink for many organic contaminants due to adsorption. cdc.gov this compound associated with particles can settle and accumulate in benthic environments, where it may undergo slower degradation processes compared to the water column. Transport within sediments can occur through diffusion and bioturbation.

Understanding the interplay of these processes is crucial for predicting the distribution and potential exposure pathways of this compound in the environment. epa.govcdc.gov

Table 1: Hypothetical Physicochemical Properties and their Influence on this compound's Environmental Fate

PropertyHypothetical ValueEnvironmental Influence
Vapor Pressure (Pa)ModeratePotential for volatilization from surfaces, atmospheric transport.
Water Solubility (mg/L)Low to ModerateLimited dissolution in water, tendency to sorb to solids.
Henry's Law Constant (Pa m³/mol)ModerateIndicates potential for partitioning between water and air.
Log Kow (Octanol-Water)HighSuggests potential for bioaccumulation and adsorption to organic matter. cdc.gov
Koc (Organic Carbon Partition Coefficient)HighStrong adsorption to soil and sediment organic carbon, reduced mobility in water. cdc.gov

Note: These values are hypothetical for illustrative purposes.

Biodegradation and Chemical Degradation Pathways in Environmental Matrices

The degradation of this compound in the environment can occur through biotic (biodegradation) and abiotic (chemical and photochemical) processes. tandfonline.com The rates and pathways of these degradation processes are highly dependent on the specific environmental matrix and prevailing conditions. tandfonline.comsustainability-directory.com

Biodegradation, primarily mediated by microorganisms such as bacteria and fungi, is a significant pathway for the removal of organic compounds from the environment. microbenotes.comtandfonline.comresearchgate.net Microorganisms can transform this compound through metabolic processes, potentially using it as a carbon and energy source (mineralization) or co-metabolizing it in the presence of other substrates. microbenotes.comresearchgate.net The efficiency of biodegradation is influenced by factors such as the availability of microorganisms, nutrient levels, temperature, pH, and the bioavailability of this compound. microbenotes.com Adaptation of microbial populations can lead to more rapid degradation over time. p2infohouse.orgnih.gov

Chemical degradation of this compound can involve reactions such as hydrolysis, oxidation, and reduction. tandfonline.comlibretexts.org Hydrolysis, the reaction with water, can be significant for compounds containing hydrolyzable functional groups and can be influenced by pH. libretexts.org Oxidation reactions, often involving reactive oxygen species, can lead to the breakdown of the molecule. libretexts.orgacs.org Reduction can occur in anaerobic environments. libretexts.org

Photochemical degradation, initiated by absorption of light energy, can occur in the atmosphere and on surfaces exposed to sunlight (water and soil). tandfonline.commdpi.com This can lead to direct photolysis or indirect photolysis mediated by photosensitizers. tandfonline.com

The degradation of this compound may result in the formation of transformation products (TPs). sustainability-directory.comresearchgate.net These byproducts can have different physicochemical properties and potentially different environmental behavior and toxicity compared to the parent compound. sustainability-directory.comresearchgate.net Some TPs may be less harmful and undergo further degradation, while others may be more persistent or even more toxic. sustainability-directory.comresearchgate.net

Table 2: Hypothetical this compound Degradation Half-Lives in Different Environmental Compartments

Environmental CompartmentHypothetical Half-LifePrimary Degradation Pathways Considered
AirDaysPhotolysis, Reaction with OH radicals
Surface WaterWeeks to MonthsBiodegradation, Photolysis, Hydrolysis
GroundwaterMonths to YearsBiodegradation (slower), Hydrolysis
SoilMonthsBiodegradation, Chemical Degradation
SedimentYearsBiodegradation (anaerobic), Burial

Note: These half-lives are hypothetical and would vary greatly depending on specific environmental conditions.

Detailed research findings on the degradation of hypothetical this compound would involve laboratory studies under controlled conditions simulating different environmental matrices, as well as field studies to observe its disappearance and the formation of TPs in natural settings. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential for identifying and quantifying this compound and its degradation products. researchgate.netepa.goveolss.net

Methodologies for Environmental Monitoring and Remediation Strategies for Related Compounds

Monitoring the presence and concentration of chemicals in the environment is crucial for assessing potential risks. researchgate.nettandfonline.come3s-conferences.org Methodologies for environmental monitoring of compounds with properties similar to hypothetical this compound would involve sampling various environmental matrices (air, water, soil, sediment, and biota) and analyzing them using sensitive and selective analytical techniques. researchgate.netepa.goveolss.nete3s-conferences.org

Common analytical techniques include chromatography (Gas Chromatography (GC) and Liquid Chromatography (LC)) coupled with detectors such as Mass Spectrometry (MS). researchgate.netepa.goveolss.nettandfonline.com These techniques allow for the separation, identification, and quantification of target compounds at trace levels. researchgate.netepa.gov Other techniques like immunoassay technologies and spectroscopic methods can also be employed, particularly for field screening or specific applications. epa.goveolss.net Biomonitoring, using organisms as indicators of contamination, can provide insights into the bioavailability and accumulation of compounds. researchgate.net

The design of a monitoring program would consider potential sources of this compound release, its predicted fate and transport pathways, and the environmental compartments most likely to be affected. e3s-conferences.org Sampling strategies would include appropriate spatial and temporal resolution. e3s-conferences.org

Remediation strategies for sites contaminated with persistent organic compounds, which might serve as parallels for addressing hypothetical this compound contamination, encompass a range of physical, chemical, and biological approaches. mdpi.comfrontiersin.orghilarispublisher.comaclima.eus The selection of a remediation strategy depends on the nature and extent of contamination, the affected matrix, and site-specific conditions.

Common remediation techniques for organic pollutants include:

Bioremediation: Utilizing microorganisms to degrade contaminants. microbenotes.comfrontiersin.orgaclima.eusinterregeurope.eu This can involve stimulating native microbial populations (intrinsic bioremediation) or introducing specific microorganisms (bioaugmentation). nih.govinterregeurope.eu

Chemical Oxidation/Reduction: Employing chemical agents to transform or detoxify contaminants. frontiersin.orgaclima.eus Advanced Oxidation Processes (AOPs) involving the generation of reactive radicals (e.g., hydroxyl or sulfate (B86663) radicals) are examples. acs.orgfrontiersin.org

Physical Methods: Techniques like excavation and landfilling, thermal treatment (incineration or desorption), and soil washing to remove contaminants from the matrix. frontiersin.orghilarispublisher.com

Adsorption: Using materials like activated carbon or other adsorbents to remove dissolved contaminants from water or soil. mdpi.comfrontiersin.org

Phytoremediation: Utilizing plants to uptake, transform, or stabilize contaminants in soil and water. frontiersin.orgaclima.eus

Innovative approaches, such as the use of nanomaterials for catalytic degradation or adsorption, are also being explored for the remediation of persistent organic pollutants. mdpi.comaclima.eus The goal of remediation is to reduce contaminant concentrations to acceptable levels to protect human health and the environment. hilarispublisher.com

Table 3: Examples of Remediation Strategies Applicable to Organic Contaminants (Potentially Relevant for this compound)

StrategyDescriptionApplicable Matrices (Examples)
BioremediationMicrobial degradation of contaminants. microbenotes.comfrontiersin.orgaclima.eusinterregeurope.euSoil, Water, Sediment
Chemical OxidationUsing oxidants to break down contaminants. acs.orgfrontiersin.orgaclima.eusWater, Soil
Thermal TreatmentUsing heat to destroy or remove contaminants. frontiersin.orghilarispublisher.comSoil, Sediment
AdsorptionUsing materials to bind and remove contaminants. mdpi.comfrontiersin.orgWater, Soil
PhytoremediationUsing plants to manage contaminants. frontiersin.orgaclima.eusSoil, Water

Note: The applicability and effectiveness of these strategies for hypothetical this compound would depend on its specific properties.

Future Directions and Emerging Research Avenues for Ciclonium

Design and Synthesis of Advanced Ciclonium Analogues with Tuned Properties

The design and synthesis of analogues is a fundamental approach in medicinal chemistry to optimize the properties of a lead compound. For this compound, this involves creating new molecules with structural variations based on the core this compound structure (C₂₂H₃₄NO⁺) nih.gov. The goal of synthesizing advanced analogues is to potentially enhance efficacy, improve selectivity for specific biological targets, alter pharmacokinetic profiles (such as absorption, distribution, metabolism, and excretion), or reduce potential off-target effects.

Research into analogues of related spasmolytic compounds, such as sila-analogues of this compound bromide, has demonstrated the potential for structural modifications to yield compounds with altered properties researchgate.net. For example, sila-analogues, where a silicon atom replaces a carbon atom, have been synthesized and characterized, indicating that isoelectronic substitutions can be explored to understand their impact on biological activity and physical properties researchgate.net.

The synthesis of such analogues often involves multi-step organic chemistry procedures. For instance, the synthesis of this compound bromide itself has been noted in the context of industrial applications of reactions like the Diels-Alder reaction, although specific detailed synthetic schemes for advanced this compound analogues were not extensively detailed in the search results scribd.comepa.ie. The development of stereoselective synthetic routes, as seen in the synthesis of conformationally restricted analogues of other compounds like GABA, is crucial for obtaining pure enantiomers with potentially distinct biological activities researchgate.netnih.gov. Future work could focus on developing efficient and scalable synthetic routes to novel this compound analogues, systematically exploring variations in the benzyl (B1604629) ether, bicyclo[2.2.1]hept-5-enyl, and ammonium (B1175870) functionalities to tune properties.

Integration of Artificial Intelligence and Machine Learning in this compound Research

AI and ML can be applied in several ways:

Virtual Screening and De Novo Design: ML models trained on existing biological activity data of similar compounds could predict the potential activity of hypothetical this compound analogues, allowing for the virtual screening of vast chemical spaces to identify promising candidates for synthesis nih.gov. AI could also be used for de novo design, generating novel molecular structures based on desired properties.

Predicting Physicochemical Properties: ML algorithms can predict various physicochemical properties of this compound and its analogues, such as solubility, lipophilicity, and metabolic stability, reducing the need for extensive experimental measurements.

Optimizing Synthesis: AI can assist in optimizing synthetic routes by predicting reaction outcomes, identifying optimal reaction conditions, and suggesting catalysts, potentially leading to more efficient and higher-yielding synthesis of this compound and its analogues.

Analyzing Biological Data: As more data on this compound's interactions with biological systems become available, ML can be used to identify patterns, build predictive models for efficacy or selectivity, and potentially uncover previously unknown mechanisms of action.

While specific examples of AI/ML being applied directly to this compound were limited in the search results, the broader application of these technologies in drug repurposing and the analysis of chemical libraries, which included this compound in one instance for antituberculosis therapy prediction, highlights the potential for this integration nih.gov.

Explorations into Novel Biochemical Pathways and Target Interactions

While this compound is known as an antispasmodic, its precise mechanisms of action and interactions with specific biochemical pathways and molecular targets may warrant further in-depth investigation. Understanding these interactions at a finer level can inform the design of more selective and potent analogues.

Current information indicates this compound's use for gastrointestinal and urinary tract disorders, suggesting interactions with pathways regulating smooth muscle contraction drugbank.comwikipedia.org. However, the specific receptors, ion channels, or enzymes involved may not be fully elucidated. Research could focus on:

Target Identification: Employing techniques such as affinity chromatography, pull-down assays, and mass spectrometry to identify proteins or other biomolecules that directly interact with this compound.

Pathway Mapping: Investigating the downstream effects of this compound binding on relevant signaling pathways using techniques like Western blotting, reporter assays, and transcriptomics.

Off-Target Effects: Exploring potential interactions with unintended targets that could contribute to side effects or reveal new therapeutic possibilities.

The mention of this compound in a computational drug repurposing study for antituberculosis therapy suggests potential interactions with pathways relevant to Mycobacterium tuberculosis, although this requires experimental validation nih.gov. Further research could explore this unexpected finding and investigate the specific biochemical pathways in the bacteria that might be affected by this compound. General resources on biochemical pathways provide a framework for understanding potential areas of interaction bmrb.ioroche.com.

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Application

The pharmaceutical industry is increasingly focusing on developing sustainable and environmentally friendly processes. This includes the synthesis of active pharmaceutical ingredients like this compound. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

For this compound synthesis, this could involve:

Alternative Solvents: Replacing traditional volatile organic solvents with more environmentally friendly options such as water, supercritical fluids, or deep eutectic solvents rsc.org.

Catalysis: Developing more efficient and selective catalytic methods to reduce energy consumption and minimize waste byproducts.

Atom Economy: Designing synthetic routes that incorporate a higher proportion of the starting materials into the final product, reducing waste.

Flow Chemistry: Utilizing continuous flow reactors instead of batch processes, which can offer improved control, safety, and energy efficiency.

While specific green chemistry approaches for this compound synthesis were not detailed in the search results, the broader focus on sustainable synthesis in chemistry research, including the use of natural deep eutectic solvents for polymer synthesis, indicates the feasibility and importance of this area rsc.org. Applying these principles to the synthesis of this compound and its future analogues would contribute to a more sustainable pharmaceutical industry.

Q & A

Q. What spectroscopic methods are recommended for characterizing Ciclonium’s molecular structure, and how should data interpretation be validated?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure. Validate interpretations by comparing spectral data with synthetic intermediates or structurally analogous compounds. For purity assessment, employ HPLC with diode-array detection (DAD) at λ=230–260 nm, ensuring ≥95% purity thresholds. Cross-reference spectral libraries in SciFinder or Reaxys to minimize misassignments .

Q. What in vitro models are suitable for evaluating this compound’s antispasmodic efficacy?

Methodological Answer: Use isolated tissue preparations (e.g., guinea pig ileum or rat duodenum) in organ baths with acetylcholine-induced contractions. Apply this compound at logarithmic concentrations (1 nM–100 µM) and measure inhibition via force transducers. Normalize data to baseline activity and include atropine as a positive control. Replicate experiments ≥3 times to account for biological variability .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Document reaction conditions exhaustively: solvent purity, temperature (±0.5°C), catalyst loading (mol%), and stirring speed. Use inert atmospheres (N₂/Ar) for oxygen-sensitive steps. Provide crystallization solvents and cooling rates. Share raw characterization data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials to enable replication .

Advanced Research Questions

Q. How should dose-response studies for this compound be designed to address pharmacokinetic variability in preclinical models?

Methodological Answer: Use staggered dosing regimens in rodent models, with plasma sampling via LC-MS/MS at t=0, 15, 30, 60, 120 min post-administration. Apply nonlinear mixed-effects modeling (NONMEM) to estimate AUC and Cₘₐₓ. Control for CYP450 polymorphisms by genotyping test subjects. Include a crossover design with washout periods ≥5 half-lives .

Q. What statistical methods resolve contradictions between this compound’s in vitro potency and clinical trial outcomes?

Methodological Answer: Apply Bayesian meta-analysis to reconcile discrepancies. Weight studies by sample size and methodological rigor (e.g., Jadad score for trials). Test for publication bias using funnel plots. For underpowered trials, conduct equivalence testing with two one-sided tests (TOST) at Δ=20% margin. Explore covariates like patient adherence or comedications using multivariate regression .

Q. How can systematic reviews compare this compound’s therapeutic index with other A03DA-class antispasmodics?

Methodological Answer: Follow PRISMA guidelines to extract data from EMBASE, PubMed, and Cochrane Library. Define inclusion criteria: RCTs with active comparators (e.g., camylofin, tiemonium iodide). Calculate risk ratios (RR) for efficacy (pain reduction) and adverse events (dry mouth, tachycardia). Use Grading of Recommendations Assessment (GRADE) to assess evidence quality .

Q. What computational strategies predict this compound’s off-target interactions in polypharmacy scenarios?

Methodological Answer: Perform molecular docking against the human kinome and GPCRome using AutoDock Vina. Validate predictions with radioligand binding assays for high-score targets (e.g., M₃ receptors, 5-HT₃). Apply quantitative systems pharmacology (QSP) models to simulate drug-drug interaction risks in virtual patient populations .

Q. How can HPLC-MS parameters be optimized to quantify this compound in plasma with high metabolite interference?

Methodological Answer: Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O:ACN). Set MS to MRM mode (Q1: m/z 329.2 → Q3: m/z 184.1). Apply protein precipitation with acetonitrile (1:3 v/v) and centrifuge at 14,000g. Validate selectivity by spiking plasma with 50+ metabolites (e.g., glucuronides). Achieve LLOQ ≤1 ng/mL via matrix-matched calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.